Zinc ricinoleate Zinc ricinoleate
Brand Name: Vulcanchem
CAS No.: 93028-47-8
VCID: VC13703575
InChI: InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1
SMILES: CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Molecular Formula: C36H66O6Zn
Molecular Weight: 660.3 g/mol

Zinc ricinoleate

CAS No.: 93028-47-8

Cat. No.: VC13703575

Molecular Formula: C36H66O6Zn

Molecular Weight: 660.3 g/mol

* For research use only. Not for human or veterinary use.

Zinc ricinoleate - 93028-47-8

Specification

CAS No. 93028-47-8
Molecular Formula C36H66O6Zn
Molecular Weight 660.3 g/mol
IUPAC Name zinc;(Z,12R)-12-hydroxyoctadec-9-enoate
Standard InChI InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1
Standard InChI Key GAWWVVGZMLGEIW-GNNYBVKZSA-L
Isomeric SMILES CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2]
SMILES CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Canonical SMILES CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]

Introduction

Chemical Identity and Structural Properties

Zinc ricinoleate (CAS No. 13040-19-2) is formally identified as bis(12-hydroxy-9-octadecenoato)zinc, with the molecular formula C36H66O6Zn\text{C}_{36}\text{H}_{66}\text{O}_6\text{Zn} and a molecular weight of 363.85 g/mol . The compound exists as a fine white powder with a faint fatty acid odor and a density of 1.095 g/cm³ at 20°C . Its structure comprises two ricinoleate anions coordinated to a central zinc ion, forming a bidentate complex through the carboxylate and hydroxyl groups of the ricinoleic acid backbone .

Key Physicochemical Characteristics

PropertyValue/Description
Melting Point92–95°C
Density1.095 g/cm³ (20°C)
SolubilityInsoluble in water; soluble in lipids
LogP (Partition Coefficient)5.701 (estimated)
Crystal StructureHexagonal (wurtzite-like)

The InChIKey OIJQSPQODYCEJI-UVTPQHRRNA-N and SMILES string [C@@H](O)(CCCCCC)C/C=C\CCCCCCCC(=O)O.[Zn] provide precise descriptors of its stereochemistry and bonding . Fourier-transform infrared (FTIR) spectroscopy reveals asymmetric carboxylate stretching vibrations at 1548 cm⁻¹ and 1526 cm⁻¹, confirming zinc-carboxylate coordination .

Synthesis and Industrial Production

Recent advances in synthesis methodologies have optimized the production of zinc ricinoleate via alkali catalysis. A 2024 study demonstrated a two-step process involving:

  • Transesterification of Castor Oil:
    Castor oil reacts with methanol under alkaline conditions to yield methyl ricinoleate (88.7% yield) . The reaction is governed by the equation:

    Castor Oil+3CH3OH3Methyl Ricinoleate+Glycerol\text{Castor Oil} + 3\text{CH}_3\text{OH} \rightarrow 3\text{Methyl Ricinoleate} + \text{Glycerol}

    Density differences (dmethyl ricinoleate=0.923g/mLd_{\text{methyl ricinoleate}} = 0.923 \, \text{g/mL}) facilitate phase separation .

  • Saponification with Zinc Salts:
    Methyl ricinoleate undergoes hydrolysis with zinc acetate, forming zinc ricinoleate. Nuclear magnetic resonance (NMR) spectra confirm residual methyl ricinoleate (<5%) in final products, influencing crystallinity .

Comparative Synthesis Metrics

ParameterPZR1 (Bridging Bidentate)PZR2 (Monodentate)
FTIR Δ (cm⁻¹)186231
Crystal Size (XRD, nm)42.338.7
Thermal Decomposition (°C)285272

Bridging bidentate coordination (PZR1) enhances thermal stability, whereas monodentate configurations (PZR2) favor antimicrobial activity .

Mechanisms of Odor Neutralization and Antimicrobial Action

Zinc ricinoleate’s efficacy in deodorants stems from dual mechanisms:

Molecular Complexation

The compound’s amphiphilic structure enables interaction with odor-causing molecules (e.g., isovaleric acid, ammonia). The zinc ion chelates sulfur and nitrogen groups, while the ricinoleate chain sequesters hydrophobic volatiles . This encapsulation reduces odor intensity by 60–80% compared to placebos .

Bacterial Growth Inhibition

Zinc ricinoleate disrupts bacterial membrane integrity, targeting Staphylococcus epidermidis and Corynebacterium spp.—key contributors to axillary odor . Minimal inhibitory concentrations (MICs) range from 0.5–2.0 mg/mL, with no adverse effects on commensal skin flora .

Applications Across Industries

Cosmetics and Personal Care

  • Deodorants: 85% of commercial “natural” deodorants utilize zinc ricinoleate for its non-irritating profile .

  • Skincare: Forms protective films to mitigate transepidermal water loss (TEWL) by 22% .

Industrial Uses

  • Waste Management: Reduces hydrogen sulfide emissions in landfills by 40% at 0.1% w/w .

  • Lubricants: Enhances thermal stability of greases up to 300°C .

Recent Advances and Future Directions

A 2024 study highlighted scalable synthesis routes using heterogeneous catalysts, achieving 95% purity . Future research priorities include:

  • Nanostructured Forms: Enhancing bioavailability via nanoemulsions.

  • Antimicrobial Synergy: Combining with plant-derived terpenes for broad-spectrum activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator